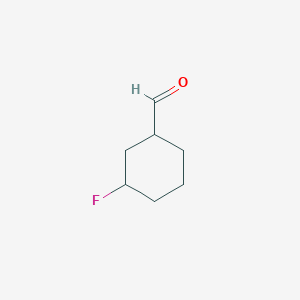
3-Fluorocyclohexanecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-Fluorocyclohexanecarbaldehyde, is a fluorinated organic molecule that is structurally related to cyclohexane carbaldehydes. While the specific compound is not directly studied in the provided papers, these papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of 3-Fluorocyclohexanecarbaldehyde.
Synthesis Analysis
The synthesis of cyclohexane carbaldehydes and their derivatives is a topic of interest in the field of organic chemistry. Paper describes a catalytic approach for the asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes, which could potentially be adapted for the synthesis of 3-Fluorocyclohexanecarbaldehyde. The method employs an inverse-electron-demand Diels-Alder reaction catalyzed by L-proline, yielding products with good yields and high enantioselectivities. Similarly, paper reports an organocatalytic Michael reaction followed by an intramolecular aldol condensation to produce densely functionalized cyclohexenes, which could provide insights into the synthesis of fluorinated variants.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is crucial for their chemical properties and reactivity. Paper investigates the molecular structure of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, using both experimental and theoretical methods. Although the core structure differs, the analysis techniques and the influence of the fluorine atom on the molecular structure could be relevant to understanding the structure of 3-Fluorocyclohexanecarbaldehyde.
Chemical Reactions Analysis
The reactivity of cyclohexane carbaldehydes in various chemical reactions is an area of active research. The papers provided do not directly address the chemical reactions of 3-Fluorocyclohexanecarbaldehyde, but they do explore reactions of structurally related compounds. For instance, the domino Michael-aldol condensation described in paper could be a useful reaction in further functionalizing cyclohexane carbaldehydes, including fluorinated ones.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives, such as their optical properties and molecular docking potential, are influenced by their molecular structure. Paper provides a comprehensive analysis of these properties for a related compound, which includes the calculation of the first hyperpolarizability and molecular electrostatic potential map. These analyses could shed light on the potential applications of 3-Fluorocyclohexanecarbaldehyde in nonlinear optics or as a pharmaceutical agent. Additionally, paper discusses the synthesis and properties of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which, while not the same compound, highlights the impact of fluorine substituents on the properties of cyclohexane rings.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Compounds Formation
Research highlights the importance of fluorinated aldehydes in the synthesis of heterocyclic compounds, which are crucial for pharmaceuticals, agrochemicals, and materials science. For example, studies have demonstrated methods for creating 3-fluoropyrroles, which involve the electrophilic alpha,alpha-difluorination of the imino bond followed by dehydrofluorination, showcasing a pathway that might be analogous or relevant for compounds like 3-Fluorocyclohexanecarbaldehyde (Surmont et al., 2009; Surmont et al., 2009).
Fluorometric Detection Methods
The development of sensitive fluorometric detection methods for aldehydes, including formaldehyde in foods, demonstrates the utility of cyclohexane-derived compounds in enhancing detection sensitivity. This suggests a potential application area for 3-Fluorocyclohexanecarbaldehyde in analytical chemistry and food safety (Zhao & Zhang, 2009).
Heterocycles and Fluorinated Compounds Synthesis
Studies on the synthesis of fluorinated compounds, including indazoles and furans through C–H bond functionalization, highlight the significance of fluorinated precursors in constructing complex molecules. These methodologies offer insight into how 3-Fluorocyclohexanecarbaldehyde could serve as a precursor in synthesizing novel fluorinated heterocycles, thereby contributing to advancements in pharmaceuticals and materials science (Hummel & Ellman, 2014).
Metabolic Pathways of Fluorotelomer Alcohols
Research into the metabolic pathways of fluorotelomer alcohols in rat hepatocytes, which generate a series of fluorinated acids, underscores the complexity of fluorinated compound metabolism. This work could inform environmental and health-related studies concerning the breakdown and effects of fluorinated substances, including derivatives like 3-Fluorocyclohexanecarbaldehyde (Martin et al., 2005).
Eigenschaften
IUPAC Name |
3-fluorocyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO/c8-7-3-1-2-6(4-7)5-9/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLELVZMSYJBVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorocyclohexanecarbaldehyde | |
CAS RN |
1558372-86-3 |
Source


|
| Record name | 3-fluorocyclohexanecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)


![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)
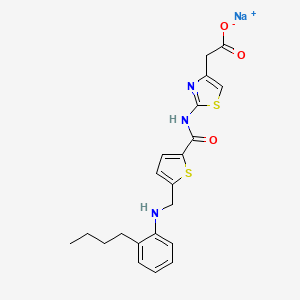
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2531016.png)
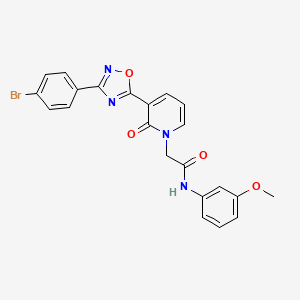

![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)
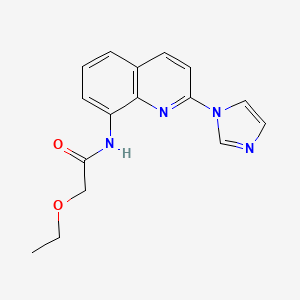
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
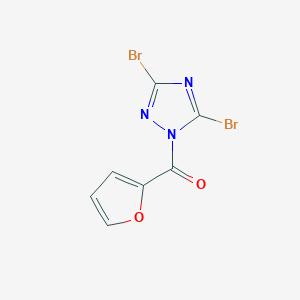
![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)